molecular formula C7H3BrClIN2 B1449833 6-Bromo-8-chloro-3-iodoimidazo[1,2-a]pyridine CAS No. 2294919-63-2

6-Bromo-8-chloro-3-iodoimidazo[1,2-a]pyridine

Cat. No.: B1449833
CAS No.: 2294919-63-2
M. Wt: 357.37 g/mol
InChI Key: VBMUKFOFQDLCKT-UHFFFAOYSA-N
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Description

6-Bromo-8-chloro-3-iodoimidazo[1,2-a]pyridine is a multifunctional halogenated heterocyclic compound offered for research and development purposes. It serves as a versatile synthetic intermediate, particularly in metal-catalyzed cross-coupling reactions. The presence of bromo and iodo substituents at the 6/8 and 3-positions, respectively, makes it a valuable substrate for sequential functionalization, including Pd-catalyzed carbonylation to introduce carboxamide moieties . The imidazo[1,2-a]pyridine scaffold is of significant interest in medicinal chemistry, as it is found in compounds with a broad spectrum of pharmacological activities, such as anti-tubercular, anti-cancer, antiviral, and antibacterial effects . This specific pattern of halogen substitution provides researchers with a strategic building block for constructing novel derivatives aimed at discovering new bioactive molecules or optimizing existing drug candidates. The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-bromo-8-chloro-3-iodoimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClIN2/c8-4-1-5(9)7-11-2-6(10)12(7)3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBMUKFOFQDLCKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC=C(N2C=C1Br)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Bromo-8-chloro-3-iodoimidazo[1,2-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article will explore its mechanisms of action, biochemical properties, and relevant case studies highlighting its potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique imidazo[1,2-a]pyridine core, which is characterized by the presence of halogen substituents (bromine, chlorine, and iodine) that significantly influence its biological activity. The molecular formula is C_7H_4BrClI_N_2, with a molecular weight of approximately 307.48 g/mol.

Target Interactions
this compound primarily interacts with various molecular targets, including enzymes and receptors involved in critical signaling pathways. It has been shown to inhibit phosphoinositide 3-kinases (PI3Ks), which are pivotal in regulating cell growth and survival pathways. This inhibition can lead to reduced proliferation of cancer cells and enhanced apoptosis in certain tumor types .

Biochemical Pathways
The compound impacts several biochemical pathways:

  • PI3K/AKT/mTOR Pathway : Inhibition of PI3K disrupts this pathway, leading to decreased cellular proliferation and increased apoptosis in cancer models.
  • Cell Cycle Regulation : By modulating cyclin-dependent kinases (CDKs), it affects cell cycle progression, particularly in cancerous cells.

Anticancer Properties

Research has demonstrated that this compound exhibits potent anticancer activity. In vitro studies have shown significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC-3) cells. The half-maximal inhibitory concentration (IC50) values for these cell lines range from 5 to 15 µM, indicating its effectiveness as a potential chemotherapeutic agent .

Antimicrobial Activity

In addition to its anticancer properties, the compound has displayed antimicrobial activity against a range of pathogens. Studies have reported effective inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli at concentrations around 20 µg/mL

3
. This suggests potential applications in treating infections caused by resistant bacterial strains.

Case Study 1: Cancer Treatment Efficacy

A recent study investigated the efficacy of this compound in an animal model of breast cancer. Mice treated with the compound showed a significant reduction in tumor size compared to controls. Histological analysis revealed increased apoptosis and decreased proliferation markers in treated tumors .

Case Study 2: Antimicrobial Effects

Another case study focused on the antimicrobial properties of the compound. In vitro tests demonstrated that when combined with standard antibiotics, it enhanced their effectiveness against resistant strains of bacteria. This synergy suggests a potential for developing combination therapies for more effective infection management .

Biochemical Analysis

Parameter Value
Molecular Weight307.48 g/mol
SolubilitySoluble in DMSO
IC50 (Cancer Cell Lines)5 - 15 µM
Minimum Inhibitory Concentration (MIC)20 µg/mL

Scientific Research Applications

Biological Activities

6-Bromo-8-chloro-3-iodoimidazo[1,2-a]pyridine exhibits significant biological properties that make it a candidate for drug development:

  • Anticancer Activity : Research indicates that imidazo[1,2-a]pyridine derivatives can act as potent inhibitors of various cancer cell lines. The presence of halogen substituents like bromine and iodine enhances their interaction with biological targets .
  • Antimicrobial Properties : Some studies have reported that compounds within the imidazo[1,2-a]pyridine family exhibit antimicrobial activity against a range of pathogens. This is particularly relevant in the context of rising antibiotic resistance .

Pharmaceutical Applications

The compound's structural features allow it to serve as a scaffold for developing new pharmaceuticals:

  • Drug Design : The imidazo[1,2-a]pyridine core is prevalent in numerous bioactive compounds. The introduction of bromine and iodine atoms can modulate pharmacokinetic properties such as solubility and metabolic stability .
  • Lead Compounds : Due to their diverse biological activities, derivatives of this compound are being explored as lead compounds in drug discovery programs targeting various diseases including cancer and infectious diseases.

Case Study 1: Anticancer Activity

A study demonstrated that derivatives of this compound exhibited IC50 values in the low micromolar range against several cancer cell lines. The mechanism of action was linked to the inhibition of specific kinases involved in cell proliferation .

Case Study 2: Antimicrobial Activity

In vitro testing showed that certain derivatives displayed significant antibacterial activity against Gram-positive bacteria. The structure-activity relationship (SAR) studies indicated that modifications at the 8-position significantly enhanced potency .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The iodine substituent at C3 enables palladium-catalyzed coupling with aryl/heteroaryl boronic acids. A representative example:

Reaction ComponentDetails
Catalyst Pd(PPh₃)₄ (5 mol%)
Base Na₂CO₃ (3 equiv)
Solvent 1,4-Dioxane/H₂O (4:1 v/v)
Temperature 85°C, 12 hours
Product 2'-Amino-6-(6-chloroimidazo[1,2-a]pyridin-8-yl)spiro derivative
Yield 34%

Functional Tolerance :

  • Compatible with electron-withdrawing (e.g., Cl, Br) and electron-donating (e.g., Me, OMe) groups on coupling partners.

  • Halogens (Br, Cl) remain intact under these conditions .

Nucleophilic Substitution Reactions

The bromo and iodo groups participate in SNAr (nucleophilic aromatic substitution) under mild conditions:

Example: Thiocyanation at C3

  • Reagents : NaSCN (2 equiv), EtOH, reflux

  • Conditions : 12 hours, no catalyst required

  • Product : 3-Thiocyanato-6-bromo-8-chloroimidazo[1,2-a]pyridine

  • Yield : 55%

Key Observation :
Iodine at C3 is selectively replaced due to its lower bond dissociation energy compared to bromo/chloro groups .

Radical-Mediated Bromination/Iodination

The compound serves as a substrate for regioselective halogenation :

ParameterDetails
Reagent I₂/TBHP (tert-butyl hydroperoxide)
Solvent Acetonitrile
Ultrasound 40 kHz, 50°C, 1 hour
Product Retention of Br/Cl with no overhalogenation observed
Yield Range 65–95%

Mechanistic Pathway :

  • TBHP generates tert-butoxyl radicals, initiating a radical chain process.

  • Iodine incorporation occurs exclusively at C3 due to electronic and steric factors .

Bromine-to-Amine Conversion

  • Reagents : NH₃ (7 M in MeOH), CuI (10 mol%), K₃PO₄ (3 equiv)

  • Conditions : 100°C, sealed tube, 24 hours

  • Product : 6-Amino-8-chloro-3-iodoimidazo[1,2-a]pyridine

  • Yield : 44%

Limitation :
Chloro and iodo groups remain inert under these conditions, highlighting their stability compared to bromine .

Stability and Compatibility

  • Thermal Stability : Decomposes above 250°C without melting .

  • Solvent Compatibility : Stable in polar aprotic solvents (DCM, DMSO) but reacts in protic solvents (e.g., MeOH) under basic conditions .

  • Light Sensitivity : Requires storage in amber vials to prevent radical-mediated degradation .

Critical Research Findings

  • Chemodivergent Pathways : Reaction outcomes depend critically on oxidant choice (e.g., I₂ vs. TBHP) .

  • Ultrasound Acceleration : Reduces reaction times from 24 hours to 1 hour for iodination .

  • Synthetic Utility : The compound serves as a versatile intermediate for drug discovery, particularly in kinase inhibitor synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The following table compares 6-Bromo-8-chloro-3-iodoimidazo[1,2-a]pyridine with key analogs based on substituents, molecular weight, and spectral

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Spectral Features (IR/NMR)
This compound 6-Br, 8-Cl, 3-I C₇H₃BrClIN₂ 367.37 Not reported Predicted NH/aromatic C-H stretches (IR)
3-Bromo-6-chloroimidazo[1,2-a]pyridine 3-Br, 6-Cl C₇H₄BrClN₂ 247.48 Not reported NH absorption at ~3400 cm⁻¹ (IR)
6-Chloroimidazo[1,2-a]pyridine 6-Cl C₇H₅ClN₂ 168.62 Not reported Aromatic proton signals at δ 7.5–8.5 (¹H NMR)
6-Bromo-8-nitroimidazo[1,2-a]pyridine 6-Br, 8-NO₂ C₇H₄BrN₃O₂ 265.03 Not reported Nitro group absorption at ~1500 cm⁻¹ (IR)

Key Observations:

  • Electronic Effects : Iodine’s electron-withdrawing nature may alter the electron density of the aromatic system, affecting reactivity in further functionalization (e.g., Suzuki couplings) .
  • Solubility: Bromo and iodo substituents reduce aqueous solubility compared to non-halogenated analogs, as seen in derivatives like 6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde (predicted pKa ~2.45) .

Preparation Methods

Preparation of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine scaffold is typically synthesized via cyclocondensation of 2-aminopyridine derivatives with α-halo carbonyl compounds such as chloroacetaldehyde. For example, 2-amino-5-chloropyridine can be condensed with chloroacetaldehyde to yield 8-chloroimidazo[1,2-a]pyridine derivatives.

Key Reaction:

  • 2-amino-5-chloropyridine + chloroacetaldehyde → 8-chloroimidazo[1,2-a]pyridine

Typical Reaction Conditions

Step Reagent(s) Solvent(s) Temp (°C) Time (h) Yield (%)
Bromination NBS DMF, MeCN, dioxane 0–100 6–7 40–60
Cyclization Chloroacetaldehyde DMF, MeCN, EtOH 70–160 9–10 40–60
Iodination NIS or I2 + oxidant Acetonitrile, DMF 0–50 2–6 Variable

Data based on analogous halogenated imidazo[1,2-a]pyridine syntheses.

Experimental Data and Research Findings

Example Synthetic Procedures

Example 1: Sequential Halogenation and Cyclization

  • Step 1: 2-amino-5-chloropyridine (12.85 g) is reacted with N-bromosuccinimide (8.9 g) in DMF (12.85 g) at 15°C for 6 hours.
  • Step 2: Without purification, aqueous chloroacetaldehyde (9.8 g, 40%) is added, and the mixture is stirred at 70°C for 10 hours.
  • Step 3: After workup (filtration, recrystallization from hexane/ethyl acetate), the product is isolated with yields ranging from 40–60% depending on solvent and base used (KOH, NaOH, LiOH).

Example 2: Iodination of Halogenated Imidazo[1,2-a]pyridine

  • The 6-bromo-8-chloroimidazo[1,2-a]pyridine intermediate is treated with N-iodosuccinimide in acetonitrile at room temperature for 2–4 hours, yielding the 3-iodo derivative after purification. Yields depend on substrate and reaction conditions, typically 30–70% for iodination steps (data inferred from related heterocycle iodinations).

Comparative Table: Reaction Parameters

Example Starting Material Halogenation Sequence Solvent Base Yield (%) Notes
1 2-amino-5-chloropyridine Br, cyclization DMF KOH 40 Single bromination step
2 2-amino-5-chloropyridine Br, cyclization Acetonitrile KOH 50 Higher yield in MeCN
3 2-amino-5-chloropyridine Br, cyclization DMF LiOH 60 Increased NBS used
4 6-bromo-8-chloroimidazo[1,2-a]pyridine Iodination Acetonitrile 30–70 Iodination step

Process Optimization and Practical Considerations

  • Reagent Ratios: Higher equivalents of NBS and NIS can increase halogenation yields but may require careful purification to remove byproducts.
  • Solvent Choice: DMF and acetonitrile are preferred for their ability to dissolve both starting materials and facilitate halogenation.
  • Purification: Recrystallization from hexane/ethyl acetate mixtures is effective for isolating pure products.
  • Scalability: The described methods avoid heavy metals and corrosive gases, making them suitable for scale-up using standard corrosion-resistant equipment.

Q & A

Q. What are conventional synthetic routes for 6-Bromo-8-chloro-3-iodoimidazo[1,2-a]pyridine, and how are intermediates characterized?

Synthesis typically involves cyclocondensation of α-haloketones with substituted 2-aminopyridines. For example, microwave-assisted methods using chloroacetaldehyde and 5-bromo-2,3-diaminopyridine in ethanol under basic conditions (e.g., NaHCO₃) yield imidazo[1,2-a]pyridine cores. Reaction monitoring via TLC and purification by recrystallization (e.g., hexane) ensures product purity . Key intermediates are characterized using 1H^1H NMR, 13C^{13}C NMR, and IR spectroscopy to confirm regioselectivity and functional group integrity .

Q. How is the crystal structure of halogenated imidazo[1,2-a]pyridines determined, and what insights does it provide?

Single-crystal X-ray diffraction (SC-XRD) reveals planar molecular geometries and hydrogen-bonding networks. For example, 6-bromoimidazo[1,2-a]pyridin-8-amine crystallizes with three independent molecules in the asymmetric unit, showing N–H⋯N hydrogen bonds that stabilize the lattice. Pyramidal coordination at amino groups and planarity (r.m.s. deviation <0.024 Å) are critical for understanding packing efficiency and reactivity .

Q. What purification strategies are effective for halogenated imidazo[1,2-a]pyridines?

Recrystallization using hexane or dichloromethane/hexane mixtures is common for removing unreacted starting materials and byproducts. For bromo- and iodo-substituted derivatives, inert atmosphere storage (2–8°C) prevents halogen exchange or degradation .

Advanced Research Questions

Q. How does microwave irradiation enhance the synthesis of imidazo[1,2-a]pyridine derivatives?

Microwave methods reduce reaction times from hours to minutes (e.g., 10–15 minutes) and improve yields (>80%) by enabling uniform heating and suppressing side reactions. This approach is particularly advantageous for introducing bulky substituents (e.g., 3,4-dichlorophenyl groups), where conventional heating may lead to decomposition .

Q. What role do hydrogen-bonding networks play in the biological activity of halogenated imidazo[1,2-a]pyridines?

SC-XRD data show that N–H⋯N interactions in 6-bromoimidazo[1,2-a]pyridin-8-amine create layered structures, which may influence binding to biological targets like CDK2. Computational modeling (DFT) can predict how substituents (e.g., Cl, I) modulate electronic properties and intermolecular interactions, guiding drug design .

Q. Can computational methods optimize reaction conditions for synthesizing multi-halogenated imidazo[1,2-a]pyridines?

Yes. Quantum chemical calculations (e.g., reaction path searches) and machine learning algorithms identify optimal solvent systems, catalysts, and temperature profiles. For example, ICReDD’s integrated computational-experimental workflows reduce trial-and-error experimentation by >50%, enabling rapid screening of halogenation sequences (Br→Cl→I) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-8-chloro-3-iodoimidazo[1,2-a]pyridine
Reactant of Route 2
Reactant of Route 2
6-Bromo-8-chloro-3-iodoimidazo[1,2-a]pyridine

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